molecular formula C7H14ClNO2 B12933329 cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride

cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride

Cat. No.: B12933329
M. Wt: 179.64 g/mol
InChI Key: XLJPOFOGXVDQAI-VOLNJMMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of cyclopentanecarboxylic acid and is known for its applications in peptide synthesis and other biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with ammonia and formaldehyde, followed by reduction and subsequent hydrochloride salt formation .

Industrial Production Methods: Industrial production often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group at the 1-position of the cyclopentane ring differentiates it from other similar compounds, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(1R,2S)-2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-,7+;/m0./s1

InChI Key

XLJPOFOGXVDQAI-VOLNJMMDSA-N

Isomeric SMILES

C[C@]1(CCC[C@@H]1N)C(=O)O.Cl

Canonical SMILES

CC1(CCCC1N)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.